molecular formula C19H20BrNO2 B3547756 2-[(2-bromo-4-ethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

2-[(2-bromo-4-ethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3547756
M. Wt: 374.3 g/mol
InChI Key: RTHVXWKHKDTPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-bromo-4-ethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. This compound is a tetrahydroisoquinoline derivative that has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-[(2-bromo-4-ethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects through the inhibition of certain enzymes and signaling pathways. Further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(2-bromo-4-ethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline for lab experiments is its relatively simple synthesis method. This makes it easily accessible for researchers who wish to study its properties. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-[(2-bromo-4-ethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully elucidate its mechanism of action and to optimize its efficacy. Another area of research is the development of new synthetic methods for this compound, which could improve its accessibility and reduce its cost. Finally, there is a need for more studies on the pharmacokinetics and toxicity of this compound, in order to determine its safety and potential for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise for its potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully elucidate its properties and potential for clinical use.

Scientific Research Applications

2-[(2-bromo-4-ethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in medicinal chemistry. One of the key areas of research has been its use as a potential anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential use as an anti-inflammatory agent, with promising results.

properties

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO2/c1-2-14-7-8-18(17(20)11-14)23-13-19(22)21-10-9-15-5-3-4-6-16(15)12-21/h3-8,11H,2,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHVXWKHKDTPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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